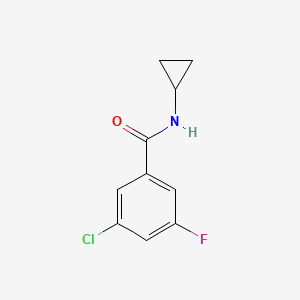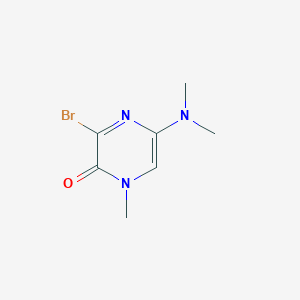
3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one” likely belongs to the class of organic compounds known as pyrazines, which are polycyclic aromatic compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This reaction typically involves the coupling of a boronic acid or boronic ester with a halide (or triflate) under the action of a palladium catalyst .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as nucleophilic substitution (where the bromo group might be replaced by another group) or reactions involving the amino group .Applications De Recherche Scientifique
1. Coupling Reagent for N-methylated Amino Acids
BroP, a compound related to 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one, is used as a reagent for coupling N-methylated amino acids. This reagent provides high yields and short reaction times, making it suitable for the synthesis of dipeptides without significant epimerization (Coste, Dufour, Pantaloni, & Castro, 1990).
2. Antimicrobial Activity
Novel substituted derivatives of 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one have been evaluated for their antimicrobial activity. These derivatives exhibit potent antibacterial and antifungal properties, effective against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus (Chaitanya, Ravi, Damodhar, & Ravinder Nath ANISETTI, 2018).
3. Herbicide Mobility Studies
In soil column studies under unsaturated and saturated flow conditions, compounds related to 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one, such as bromacil, demonstrate considerable mobility due to their high water solubility. This research helps understand the environmental impact and distribution of these herbicides in different soil types (Weber & Whitacre, 1982).
4. Synthesis of Antimicrobial N-phenylpyrazole Derivatives
N-phenylpyrazole derivatives synthesized using precursors related to 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one have shown significant antimicrobial activity. These compounds, particularly ones with bromoacetyl moiety, are potential candidates for developing new therapeutic antifungal agents (Farag, Mayhoub, Barakat, & Bayomi, 2008).
5. Apoptosis Inducers in Cancer Research
Certain derivatives of 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one have been identified as potent apoptosis inducers, particularly in the context of cancer research. These compounds are effective in inducing cell death in various human cell lines and are promising leads for developing anticancer agents (Kemnitzer et al., 2004).
Propriétés
IUPAC Name |
3-bromo-5-(dimethylamino)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-10(2)5-4-11(3)7(12)6(8)9-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTQRLCURNQVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C(C1=O)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B2465394.png)
![2-(4-(isopropylthio)phenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2465395.png)
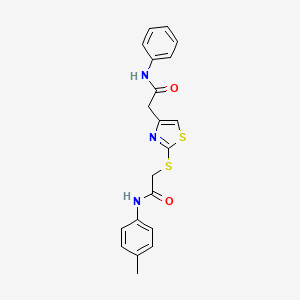
![N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2465397.png)

![N-[(3-Cyano-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2465400.png)
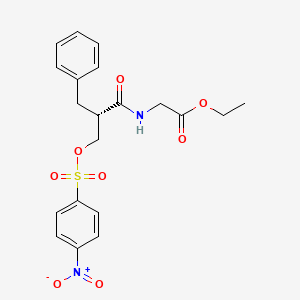
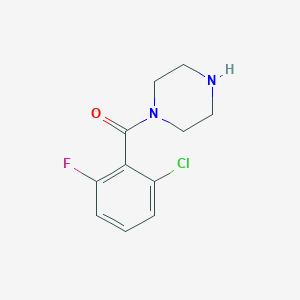
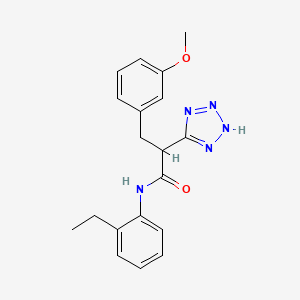
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2465405.png)
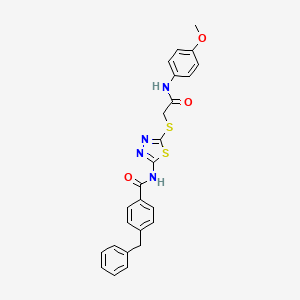
![4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2465411.png)
